![molecular formula C10H9ClF2N2S B2517779 5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride CAS No. 1955553-92-0](/img/structure/B2517779.png)

5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

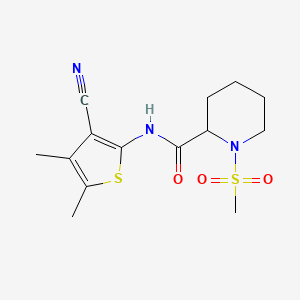

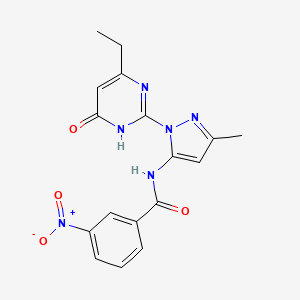

The compound "5-[(2,6-Difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride" is a derivative of the 1,3-thiazol-2-amine class, which is known for its potential applications in various fields, including medicinal chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in their phenyl substituents and halogenation patterns have been synthesized and characterized, suggesting a broad interest in this class of compounds for their chemical and physical properties, as well as their potential biological activities.

Synthesis Analysis

The synthesis of related 1,3-thiazol-2-amine derivatives typically involves multi-step reactions starting from substituted benzoic acids or their derivatives. For instance, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides involved esterification, hydrazination, salt formation, cyclization, and subsequent reactions to introduce the sulfonamide group . Similarly, the ibuprofen-thiadiazole hybrid compound was synthesized via cyclization of ibuprofen with thiosemicarbazide in the presence of POCl3 . These methods could potentially be adapted for the synthesis of "this compound" by starting with an appropriately substituted benzoic acid derivative.

Molecular Structure Analysis

The molecular structures of similar compounds have been determined using single-crystal X-ray diffraction, which provides detailed information about the crystal system, space group, and unit cell parameters . For example, a related compound crystallized in the triclinic system with space group P-1 . The molecular geometry, including bond lengths and angles, can be further analyzed using density functional theory (DFT) calculations, which often show good agreement with experimental data .

Chemical Reactions Analysis

The chemical reactivity of 1,3-thiazol-2-amine derivatives can be inferred from studies on similar compounds. For instance, the presence of the thiazole ring and the amino group can facilitate various chemical reactions, such as nucleophilic substitution or the formation of hydrogen bonds . The electronic properties of these compounds, such as frontier molecular orbitals and molecular electrostatic potential maps, can be studied using DFT calculations to predict reactivity and potential applications, such as in nonlinear optical materials .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3-thiazol-2-amine derivatives are characterized by spectroscopic techniques like FT-IR, NMR, and HRMS, as well as thermal analysis methods like TGA/DTA . These compounds often exhibit characteristic UV-Visible absorption peaks, which can be compared with theoretical predictions from TD-DFT calculations . The presence of halogen atoms, such as fluorine or chlorine, can significantly influence the electronic properties and polarity of the molecules, potentially affecting their solubility, stability, and biological activity .

Applications De Recherche Scientifique

Thiazolidinones and Thiazoles in Synthesis and Material Science

Synthetic Routes and Structural Properties : Research into thiazolidinones, such as the study on the synthesis and structural properties of substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones, provides insights into novel synthetic routes and the conformation of products. These studies explore the reaction of chloral with substituted anilines, leading to a series of compounds with potential applications in material science and as intermediates in organic synthesis (Issac & Tierney, 1996).

Environmental and Technological Applications : The efficiency of amine-functionalized sorbents for PFAS (Perfluoroalkyl and polyfluoroalkyl substances) removal from water supplies highlights the significance of compounds with amine groups in environmental science. Such research underlines the potential of thiazole and thiazolidinone derivatives in developing next-generation sorbents for water treatment technologies (Ateia et al., 2019).

Potential for Developing Advanced Materials

Building Blocks for Heterocycles : Studies on compounds like 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones demonstrate the utility of thiazole derivatives as privileged scaffolds in the synthesis of a wide array of heterocycles. This research offers pathways for developing advanced materials and pharmaceuticals, showcasing the versatility of thiazole-based compounds in synthetic chemistry (Gomaa & Ali, 2020).

Chemosensors Development : The fluorescent properties of 4-methyl-2,6-diformylphenol, a compound structurally related to thiazol-2-amines, underline the potential of similar compounds in the development of chemosensors. These sensors could detect various analytes, including metal ions and neutral molecules, indicating the broad applicability of such compounds in analytical chemistry and environmental monitoring (Roy, 2021).

Safety and Hazards

Mécanisme D'action

Mode of Action

Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Biochemical Pathways

Thiazole derivatives are known to interact with various biochemical pathways, but the exact pathways and downstream effects depend on the specific derivative and its targets .

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Propriétés

IUPAC Name |

5-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2N2S.ClH/c11-8-2-1-3-9(12)7(8)4-6-5-14-10(13)15-6;/h1-3,5H,4H2,(H2,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSKIEKULWWYMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CC2=CN=C(S2)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1955553-92-0 |

Source

|

| Record name | 5-[(2,6-difluorophenyl)methyl]-1,3-thiazol-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-benzyl-4-(3-chlorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2517698.png)

![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanol](/img/structure/B2517704.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2517705.png)

![2-((3-allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-cyanothiophen-2-yl)acetamide](/img/structure/B2517706.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(5-fluoropyridin-3-yl)methanone](/img/structure/B2517708.png)

![Tert-butyl N-[(1R,2S)-2-aminocycloheptyl]carbamate](/img/structure/B2517709.png)

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)

![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)